molecular formula C16H14BrN3O2 B2411906 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034552-66-2

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2411906
CAS No.: 2034552-66-2
M. Wt: 360.211
InChI Key: OFYHFWKSBDRCKD-UHFFFAOYSA-N
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Description

. This compound features a furan ring substituted with a bromine atom and a carboxamide group, which is further linked to a pyrazole ring with a phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The resulting 5-bromo-furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the desired carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The furan ring and the pyrazole moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring and the phenyl substituent may play a role in binding to the target site, while the furan ring and carboxamide group could influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(4-phenyl-1H-imidazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    5-bromo-N-(2-(4-phenyl-1H-triazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyrazole ring, in particular, may result in different binding affinities and selectivities for biological targets compared to imidazole or triazole derivatives .

Properties

IUPAC Name

5-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-15-7-6-14(22-15)16(21)18-8-9-20-11-13(10-19-20)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYHFWKSBDRCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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